Cerebral Vasodilation in Canine Model
In a direct head‑to‑head comparison using anesthetized dogs, intravenous administration of 2-(1H-imidazol-4-yl)ethanamine phosphate (0.025 mg/kg) produced a mean increase in basilar artery blood flow of 145% over baseline, measured with an electromagnetic flow transducer [1]. In the same experimental paradigm, the structural analogue betahistine hydrochloride increased basilar blood flow by only 54%, while nicotinic acid produced negligible increases [1]. This demonstrates that the target compound is a significantly more potent vasodilator in this vascular bed than the clinically used betahistine.
| Evidence Dimension | Basilar artery blood flow increase (%) |
|---|---|
| Target Compound Data | 145% increase over control |
| Comparator Or Baseline | Betahistine hydrochloride: 54% increase; Nicotinic acid: negligible |
| Quantified Difference | 2.7‑fold higher increase vs. betahistine |
| Conditions | Anesthetized dog model; single i.v. injection; electromagnetic flow transducer measurement |
Why This Matters
For researchers modeling cerebrovascular hemodynamics or evaluating vasoactive compounds, the 2.7‑fold greater efficacy in increasing basilar blood flow makes this compound the preferred positive control over betahistine.
- [1] Anderson, W. D., & Kubicek, W. G. (1971). Effects of betahistine HCl, nicotinic acid, and histamine on basilar blood flow in anesthetized dogs. Stroke, 2(4), 409-415. View Source
